molecular formula C12H16O3 B13070235 2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid

2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid

Cat. No.: B13070235
M. Wt: 208.25 g/mol
InChI Key: GOZYUZAXTPMJOP-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-2-methylphenol and 2-bromo-2-methylpropanoic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Procedure: The 4-methoxy-2-methylphenol is reacted with 2-bromo-2-methylpropanoic acid in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of 4-methoxy-2-methylbenzoic acid.

    Reduction: Formation of 2-(4-methoxy-2-methylphenyl)-2-methylpropanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methylphenylboronic acid
  • 4-Methoxy-2-methylbenzoic acid
  • 2-Methyl-4-methoxyphenylboronic acid

Uniqueness

2-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(4-methoxy-2-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H16O3/c1-8-7-9(15-4)5-6-10(8)12(2,3)11(13)14/h5-7H,1-4H3,(H,13,14)

InChI Key

GOZYUZAXTPMJOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C)(C)C(=O)O

Origin of Product

United States

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